molecular formula C12H18N2O2 B11816144 Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1033443-99-0

Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B11816144
CAS No.: 1033443-99-0
M. Wt: 222.28 g/mol
InChI Key: POKPTDZTWQBXHB-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 1560897-92-8) is a high-purity chemical building block with a molecular formula of C12H18N2O2 and a molecular weight of 222.28 g/mol. This esterified pyrazole derivative features a cyclopentyl substituent, a structure known to enhance binding affinity and modulate the physicochemical properties of molecules in medicinal chemistry . It is specifically designed for use as a key synthetic intermediate in life science research, particularly in the discovery and development of novel pharmaceutical compounds . Pyrazole carboxylates are versatile scaffolds for constructing more complex molecules, with applications in creating potential enzyme inhibitors and receptor ligands . Researchers value this compound for its strategic role in exploring new chemical entities. The compound should be handled with appropriate safety precautions, including the use of gloves and eye protection, in a well-ventilated environment . It is available for immediate shipment from multiple global locations. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1033443-99-0

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 5-cyclopentyl-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-3-16-12(15)11-8-10(13-14(11)2)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3

InChI Key

POKPTDZTWQBXHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2CCCC2

Origin of Product

United States

Preparation Methods

Hydrazine-Based Cyclocondensation

Pyrazole rings are often synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate, the cyclopentyl group originates from a cyclopentanone precursor. A representative procedure involves:

  • Reacting cyclopentanone with hydrazine hydrate to form a hydrazone intermediate.

  • Condensing the hydrazone with ethoxymethylenemalonate under reflux conditions in ethanol.

  • Alkylating the pyrazole nitrogen using dimethyl carbonate (DMC) and sodium hydride (NaH) in dimethylformamide (DMF).

In a patent example (Experiment 3), NaH (0.8 g) and DMC (200 mmol) were added to ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol) in DMF at 110°C for 4 hours, yielding 86.8% of the methylated product. Adapting this to the cyclopentyl analog would require substituting the ethyl group with cyclopentyl during the initial cyclocondensation.

1,3-Dipolar Cycloaddition in Aqueous Micellar Media

Ethyl Diazoacetate (EDA) Route

A metal-free, sustainable method uses in situ-generated EDA from glycine ethyl ester hydrochloride and sodium nitrite (NaNO₂) in water with TPGS-750-M surfactant. Key steps:

  • EDA Generation : Glycine ethyl ester hydrochloride reacts with NaNO₂ in acidic aqueous micelles (H₂SO₄, pH 3.5).

  • Cycloaddition : EDA reacts with cyclopentylacetylene at pH 5.5 to ensure regioselective 3,5-disubstitution.

For 3-cyclopentyl-5-ethyl dicarboxylate derivatives, this method achieved 69% yield. Adjusting the alkyne to cyclopentylacetylene would directly yield the target compound.

Table 1: Micellar Cycloaddition Optimization

EntryDipolarophileConditionsYield (%)Regioisomer Ratio (3,5:4,5)
1Methyl propiolatepH 3.5, H₂O/TPGS8010:1
2CyclopentylacetylenepH 5.5, H₂O/TPGS69>99:1

Telescopic Alkylation of Preformed Pyrazoles

Direct N-Methylation

Post-cyclocondensation alkylation is critical for introducing the 1-methyl group. NaH in DMF facilitates deprotonation of the pyrazole nitrogen, enabling reaction with DMC.

Table 2: Alkylation Efficiency

DMC (equiv)NaH (equiv)Temperature (°C)Yield (%)
4.01.611086.8
5.01.611090.1
8.01.611089.0

Excess DMC improves yield up to 90%, but diminishing returns occur beyond 5 equivalents.

Comparative Analysis of Methods

Yield and Sustainability

  • Cyclocondensation-Alkylation : Requires organic solvents (DMF, ethanol) but offers high yields (~85–90%).

  • Micellar Cycloaddition : Water-based, minimizes waste, but yields are moderate (~69%).

  • Safety : EDA generation in micellar media avoids large-scale handling of explosive diazo compounds.

Regioselectivity Control

  • Acidic conditions (pH 3.5) favor 4,5-disubstitution, while neutral pH (5.5) ensures 3,5-selectivity.

  • Alkylation with DMC exclusively targets the pyrazole nitrogen without side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The presence of the cyclopentyl and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct studies on Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate. However, comparisons can be inferred from structurally or functionally related compounds:

Table 1: Key Comparisons with Analogous Compounds

Compound Name Structural Features Key Properties/Applications Safety Profile
This compound Cyclopentyl, methyl, ethyl ester Limited data; potential catalytic/bioactive roles Not available in evidence
Ethyl Linolenate () Ethyl ester of linolenic acid Industrial lubricant, lipid research Air-sensitive; irritant (eye/skin)
Ethyl Carbamate () Ethyl ester of carbamic acid Carcinogen in fermented foods Group 2A carcinogen (IARC)
Ethyl Alcohol () Simple alcohol (C₂H₅OH) Solvent, disinfectant, beverage additive Flammable; CNS depressant

Structural and Functional Insights

Ethyl Esters: this compound shares the ethyl ester functional group with Ethyl Linolenate and Ethyl Carbamate. Esters generally exhibit moderate polarity, making them useful in organic synthesis and drug delivery. Ethyl Carbamate, however, is notable for its carcinogenicity, highlighting the importance of substituent effects on toxicity .

Substituent Effects: The cyclopentyl group in the target compound adds steric hindrance compared to linear chains in Ethyl Linolenate. This may influence its metabolic stability or interaction with enzymes.

Research Findings and Implications

Analytical Methods

  • Ethyl Carbamate’s detection in fermented foods (e.g., rice wine) via GC/MS () suggests that similar methodologies could be adapted for analyzing this compound in complex matrices .

Gaps in Knowledge

  • No evidence addresses the compound’s synthesis, stability, or biological activity. Comparative studies with analogs like Ethyl 4-methylpyrazole-3-carboxylate (a known alcohol dehydrogenase inhibitor) are absent.

Biological Activity

Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate is a compound that belongs to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H17N3O2 and a molecular weight of approximately 233.29 g/mol. The structural features of this compound include:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Cyclopentyl Group : A five-membered carbon ring that enhances the compound's lipophilicity and biological activity.
  • Carboxylate Group : Contributes to the compound's ability to interact with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. The specific pathways involved depend on the biological context and target interactions.

Pharmacological Potential

This compound has shown promise in several areas:

  • Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary research suggests potential cytotoxic effects against cancer cell lines, warranting further investigation into its therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains cyclopentyl and methyl groupsAntimicrobial, anti-inflammatory
1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehydeLacks carboxylate groupLimited biological activity
3-Cyclopentyl-1H-pyrazoleLacks ethyl ester groupMinimal activity

This table illustrates the unique structural features of this compound that contribute to its distinct biological activities compared to similar compounds.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry assessed the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Evaluation of Anti-inflammatory Effects

In a separate investigation, the anti-inflammatory potential of this compound was evaluated using animal models. The compound demonstrated a marked reduction in inflammation markers such as TNF-alpha and IL-6, suggesting its role as an effective anti-inflammatory agent .

Cytotoxicity Assessment

The cytotoxic effects of this compound were tested against various cancer cell lines using the MTT assay. Results showed that the compound induced apoptosis in cancer cells at micromolar concentrations, indicating potential for further development as an anticancer therapeutic .

Q & A

Basic: What are common synthetic routes for Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate?

Methodological Answer:
The synthesis of pyrazole carboxylate derivatives typically involves cyclocondensation reactions. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis . For analogs with substituents like cyclopentyl groups, similar strategies may apply, using cyclopentyl hydrazines or post-functionalization of the pyrazole core. Reaction optimization often includes temperature control (e.g., reflux in ethanol) and stoichiometric adjustments to minimize byproducts. Advanced intermediates can be characterized via NMR and X-ray crystallography to confirm regioselectivity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • Spectroscopy:
    • NMR : 1H^1H and 13C^{13}C NMR are used to confirm substituent positions and detect tautomerism, common in pyrazoles. For example, 1H^1H NMR can distinguish between N-methyl and ester protons .
    • IR : Ester carbonyl stretches (~1700 cm1^{-1}) and pyrazole ring vibrations (~1500 cm1^{-1}) provide functional group confirmation.
  • Crystallography :
    • X-ray Diffraction : Tools like SHELX refine crystal structures, resolving bond lengths and angles. SHELXL is widely used for small-molecule refinement, even for high-resolution macromolecular data .
    • Mercury CSD : Visualizes intermolecular interactions (e.g., hydrogen bonding) and packing patterns, critical for understanding stability .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation rates, while ethanol minimizes side reactions .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis can accelerate reactions. For example, microwave heating reduced reaction times in Vilsmeier-Haack formylation of pyrazoles .
  • Workup Strategies : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products. Recrystallization from ethanol/water mixtures improves crystallinity .

Advanced: How to resolve contradictions in spectroscopic data due to tautomerism or regiochemical ambiguity?

Methodological Answer:

  • Dynamic NMR : Variable-temperature 1H^1H NMR identifies tautomeric equilibria by observing coalescence of proton signals at elevated temperatures .
  • X-ray Crystallography : Definitive assignment of substituent positions via crystal structure analysis. For example, SHELX refinement confirmed the 3-cyclopentyl substitution in a related pyrazole derivative .
  • Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare them to experimental data to validate structures .

Advanced: What are best practices for crystallographic analysis using SHELX and Mercury?

Methodological Answer:

  • Data Collection : High-resolution data (≤ 0.8 Å) is essential. Use Mo Kα radiation (λ = 0.71073 Å) for small molecules.
  • SHELXL Workflow :
    • Structure Solution : SHELXD for dual-space recycling in cases of poor initial phases .
    • Refinement : Anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or via riding models.
    • Validation : Check R-factors (R1 < 0.05) and residual electron density (< 0.5 eÅ3^{-3}) .
  • Mercury Visualization :
    • Analyze hydrogen-bond networks using graph-set notation (e.g., R22(8)R_2^2(8) motifs) to identify stabilization forces .
    • Compare packing similarities with database entries (e.g., Cambridge Structural Database) .

Advanced: How to mitigate risks from hazardous decomposition products during synthesis?

Methodological Answer:

  • Thermal Stability : Monitor decomposition via TGA/DSC. Ethyl pyrazole carboxylates decompose above 200°C, releasing CO, NOx_x, and HCl .
  • Incompatible Materials : Avoid strong oxidizers (e.g., HNO3_3) to prevent exothermic reactions. Use inert atmospheres (N2_2) for sensitive steps .
  • Ventilation : Ensure fume hoods are used during reflux. Scrubbers neutralize acidic gases (e.g., HCl) .

Basic: What are the key considerations for storage and handling?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Desiccants (silica gel) avoid moisture-induced degradation .
  • Handling : Use nitrile gloves and safety goggles. Avoid skin contact, as pyrazole derivatives may cause irritation .

Advanced: How to design experiments for studying biological activity of pyrazole derivatives?

Methodological Answer:

  • Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2) with active sites accommodating the cyclopentyl group’s steric bulk .
  • SAR Studies : Synthesize analogs with varied substituents (e.g., halogenation at the 4-position) and correlate activity with logP and steric parameters.
  • In Silico Screening : Docking studies (AutoDock Vina) predict binding affinities. MD simulations assess stability of ligand-receptor complexes .

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